molecular formula C16H14N2O3 B10757712 3-[(4'-Cyanobiphenyl-4-Yl)oxy]-N-Hydroxypropanamide

3-[(4'-Cyanobiphenyl-4-Yl)oxy]-N-Hydroxypropanamide

Cat. No.: B10757712
M. Wt: 282.29 g/mol
InChI Key: XZWFHJUEAVOHHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide typically involves the reaction of 4’-cyanobiphenyl-4-ol with 3-chloropropionyl chloride, followed by the reaction with hydroxylamine . The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for 3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the compound can yield carboxylic acids or ketones.

    Reduction: Reduction can produce primary amines.

    Substitution: Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide involves its interaction with specific molecular targets. One known target is stromelysin-1, an enzyme involved in the breakdown of extracellular matrix components . By inhibiting this enzyme, the compound can potentially modulate processes such as tissue remodeling and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4’-cyanobiphenyl-4-yl)oxy]-N-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit stromelysin-1 sets it apart from other biphenylcarbonitriles, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-[4-(4-cyanophenyl)phenoxy]-N-hydroxypropanamide

InChI

InChI=1S/C16H14N2O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)21-10-9-16(19)18-20/h1-8,20H,9-10H2,(H,18,19)

InChI Key

XZWFHJUEAVOHHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCC(=O)NO

Origin of Product

United States

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